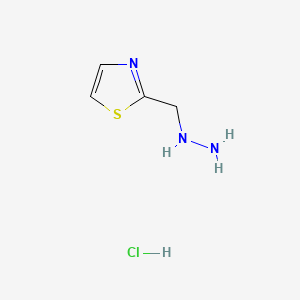

2-(hydrazinylmethyl)thiazole HCl

Description

Properties

Molecular Formula |

C4H8ClN3S |

|---|---|

Molecular Weight |

165.65 g/mol |

IUPAC Name |

1,3-thiazol-2-ylmethylhydrazine;hydrochloride |

InChI |

InChI=1S/C4H7N3S.ClH/c5-7-3-4-6-1-2-8-4;/h1-2,7H,3,5H2;1H |

InChI Key |

SVDBQZCHYSJPGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CNN.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydrazinylmethyl Thiazole Hcl and Its Derivatives

Direct Synthetic Routes to 2-(Hydrazinylmethyl)thiazole HCl

Direct synthetic routes to 2-(hydrazinylmethyl)thiazole HCl typically involve the use of a pre-existing thiazole (B1198619) ring which is then functionalized to introduce the hydrazinylmethyl group. These methods are advantageous for their straightforward approach to the target molecule.

Reaction of Thiazole Derivatives with Hydrazine (B178648)

A direct method for synthesizing hydrazinylthiazole derivatives involves the reaction of a suitably substituted thiazole with hydrazine. For instance, 2-hydrazinylbenzo[d]thiazoles can be prepared by reacting 2-aminobenzo[d]thiazoles with hydrazine hydrate (B1144303) in the presence of water and hydrochloric acid. This reaction proceeds under reflux conditions and offers a cost-effective and environmentally friendly approach using water as a solvent. The presence of both electron-donating and electron-withdrawing groups on the benzothiazole (B30560) ring is well-tolerated, providing the corresponding 2-hydrazinylbenzo[d]thiazole products in good yields. This method highlights a pathway where a hydrazine group displaces an amino group on the thiazole ring.

Condensation Reactions Utilizing 2-Chloromethylthiazole Precursors

A common and versatile method for the synthesis of 2-(hydrazinylmethyl)thiazole involves the use of 2-(chloromethyl)thiazole (B1590920) precursors. This method relies on the nucleophilic substitution of the chlorine atom by hydrazine. The 2-(chloromethyl)thiazole acts as an electrophile, and the lone pair of electrons on the nitrogen atom of hydrazine acts as the nucleophile.

The synthesis of the key precursor, 2-chloro-5-chloromethylthiazole, is well-documented and can be achieved through various routes. One such method involves the chlorination of 1,3-dichloropropene (B49464) with sodium thiocyanate, which after rearrangement and further chlorination yields 2-chloro-5-chloromethylthiazole. libretexts.org Another approach starts from the reaction of 1-isothiocyanato-2-chloro-2-propene with a chlorinating agent. researchgate.net The subsequent reaction of this chloromethylated thiazole with hydrazine hydrate would lead to the formation of the desired 2-(hydrazinylmethyl)thiazole. The final step would typically involve treatment with hydrochloric acid to yield the stable hydrochloride salt.

Synthesis of Substituted Hydrazinylthiazole Derivatives

The synthesis of substituted hydrazinylthiazole derivatives often involves building the thiazole ring from acyclic precursors. These methods offer great flexibility in introducing a wide variety of substituents onto the thiazole ring.

Hantzsch Condensation Approaches for Thiazole Ring Formation

The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. researchgate.netmdpi.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. researchgate.net To synthesize hydrazinylthiazole derivatives, a thiosemicarbazone is often used as the thioamide component.

In a typical procedure, a thiosemicarbazone, which can be prepared from the condensation of a ketone or aldehyde with thiosemicarbazide (B42300), is reacted with an α-haloketone. nih.gov For example, fluorenyl-hydrazonothiazole derivatives are synthesized from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide and a corresponding α-halocarbonyl compound. mdpi.com The reaction can be carried out in solvents like tetrahydrofuran (B95107) (THF) or 1,4-dioxane. mdpi.com This approach allows for the introduction of a diverse range of substituents on the thiazole ring by varying the starting carbonyl compounds and α-haloketones.

Table 1: Examples of Hantzsch Synthesis for Hydrazinylthiazole Derivatives

| Thioamide Component | α-Halocarbonyl Compound | Solvent | Product | Reference |

| 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide | Chloroacetaldehyde | THF | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazole hydrochloride | mdpi.com |

| 2-(9H-Fluoren-9-ylidene)hydrazine-1-carbothioamide | Chloroacetone | THF | 2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-4-methyl-1,3-thiazole | mdpi.com |

| Thioamide from thymol (B1683141) and Lawesson's reagent | α-Haloketones | Toluene | 4-Phenyl-1,3-thiazole derivatives | researchgate.net |

Reaction of Thiosemicarbazides with α-Haloketones

A closely related and highly effective method for synthesizing 2-hydrazinylthiazole (B183971) derivatives is the direct reaction of thiosemicarbazides with α-haloketones. This can be considered a variation of the Hantzsch synthesis. In a two-step, one-pot synthesis, a carbonyl compound is first condensed with thiosemicarbazide in refluxing ethanol (B145695) with a catalytic amount of acetic acid to form a thiosemicarbazone intermediate. researchgate.net This intermediate then undergoes heterocyclization with an α-halocarbonyl compound to yield the final 2-hydrazinyl-4-phenyl-1,3-thiazole derivative. researchgate.net

This method is advantageous as it allows for the generation of a library of compounds by varying the initial carbonyl compound and the α-haloketone.

Table 2: Synthesis of 2-Hydrazinyl-4-phenyl-1,3-thiazoles

| Starting Carbonyl | α-Halocarbonyl | Key Steps | Product Class | Reference |

| Ketone derivative of thymol | Substituted α-halocarbonyls | 1. Condensation with thiosemicarbazide2. Heterocyclization | 2-Hydrazinyl-4-phenyl-1,3-thiazoles | researchgate.net |

Molecular Hybridization Strategies

Molecular hybridization is a modern drug design strategy that involves combining two or more pharmacophoric units from different bioactive compounds to create a new hybrid molecule with potentially enhanced activity or a better pharmacological profile. This strategy has been applied to the synthesis of complex hydrazinylthiazole derivatives.

In this context, the hydrazone moiety itself is a key pharmacophore known for a broad range of biological activities. rsc.org By incorporating the 2-hydrazinylthiazole scaffold into a larger molecule through a hybridization approach, new chemical entities with unique properties can be designed. For example, a hydrazinylthiazole unit could be linked to another heterocyclic system or a pharmacologically relevant fragment. The synthesis would involve preparing the functionalized 2-hydrazinylthiazole and then coupling it with the other molecular fragment through a suitable chemical linker.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiazole derivatives to minimize environmental impact and improve efficiency. These approaches focus on the use of alternative energy sources, eco-friendly catalysts, and safer solvents.

Ultrasound and Microwave Irradiation: Sonochemical and microwave-assisted methods have emerged as powerful tools in the synthesis of thiazoles, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. sci-hub.seresearchgate.net For instance, the Hantzsch thiazole synthesis, a classical method for obtaining this heterocyclic ring, has been successfully adapted to ultrasound-assisted conditions. nih.govnih.gov Studies have shown that high-power and long irradiation times can sometimes lead to the decomposition of reactants; therefore, optimizing the irradiation power and duration is crucial. nih.gov For example, an irradiation power of 720 watts with a pulsing function has been identified as suitable for certain Hantzsch reactions. nih.gov Microwave-assisted tandem reactions have also been developed for the synthesis of related 2-hydrazolyl-4-thiazolidinones, demonstrating the efficiency of this technology in multi-step syntheses. nih.govnih.gov

Green Catalysts: The use of reusable and biodegradable catalysts is another cornerstone of green thiazole synthesis. Chitosan (B1678972), a natural biopolymer, and its derivatives have shown significant promise as eco-friendly biocatalysts. mdpi.comacs.org Chitosan-based hydrogels, for instance, have been employed as effective and recyclable biocatalysts for the synthesis of novel thiazole derivatives under ultrasonic irradiation, offering high yields and mild reaction conditions. mdpi.com To enhance its catalytic activity and overcome limitations such as low product yields and difficulty in reuse due to high hydrophilicity, chitosan has been modified through cross-linking with moieties like terephthalohydrazide to create more stable and efficient catalysts. acs.orgnih.gov Chitosan-capped calcium oxide nanocomposites have also been developed as heterogeneous base catalysts for high-yield thiazole production. nih.govresearchgate.net These catalysts can often be recovered and reused multiple times without a significant loss in their catalytic efficacy. nih.govnih.gov

One-Pot Syntheses: One-pot, multi-component reactions represent an atom-economical and efficient strategy for the synthesis of complex molecules like thiazole derivatives. nih.govacgpubs.org These methods avoid the isolation of intermediates, thereby reducing solvent waste and saving time and resources. One-pot syntheses of 2-(2-hydrazinyl)thiazole derivatives have been reported using various catalytic systems and reaction conditions, including the use of nano-sized graphene oxide in green solvents like PEG-400. researchgate.net

Derivatization Strategies for the Hydrazinylmethyl Moiety

The hydrazinylmethyl group at the 2-position of the thiazole ring is a versatile functional handle that allows for a wide range of derivatization reactions, leading to the generation of diverse chemical libraries for various applications.

Acylation Reactions

The hydrazine moiety can be readily acylated to form hydrazides. While specific examples for the acylation of 2-(hydrazinylmethyl)thiazole HCl are not extensively documented, the acylation of related 2-hydrazinylthiazole derivatives is a well-established transformation. These reactions are typically carried out using acylating agents such as acyl chlorides or acid anhydrides. The synthesis of diacylhydrazine derivatives containing a pyrazole (B372694) scaffold has been reported, showcasing the feasibility of such reactions. nih.gov

For instance, the reaction of a hydrazinylthiazole with an appropriately substituted benzoyl chloride in a suitable solvent would be expected to yield the corresponding N'-benzoyl-N-(thiazol-2-ylmethyl)hydrazine. The reaction conditions for such acylations, including the choice of base and solvent, would need to be optimized to achieve high yields and prevent side reactions.

Schiff Base Formation

One of the most common derivatization strategies for the hydrazinylmethyl group is the formation of Schiff bases (hydrazones) through condensation with various aldehydes and ketones. nih.govijper.orgnih.govrsc.orgijesi.org This reaction is typically acid-catalyzed and proceeds readily to afford a wide array of thiazole-based Schiff bases. acs.org

The synthesis of these derivatives often involves the reaction of a 2-hydrazinylthiazole with a substituted aromatic or heteroaromatic aldehyde in a solvent like ethanol. ijper.orgnih.gov The resulting Schiff bases are often crystalline solids and can be characterized by spectroscopic methods such as IR, NMR, and mass spectrometry. ijper.orgacs.org The formation of the C=N bond of the hydrazone is a key characteristic feature in their spectra. acs.org

| Starting Aldehyde | Resulting Schiff Base Moiety | Reference |

| Substituted Benzaldehydes | N'-(substituted-benzylidene) | nih.gov |

| 3-Aldehydosalicylic acid | 3-((4-phenylthiazol-2-ylimino)methyl)-2-hydroxybenzoic acid | ijper.org |

| Various aromatic/heteroaromatic aldehydes | Thiazolyl-triazole Schiff bases | nih.gov |

Substitution Reactions on the Hydrazinyl Group

The nitrogen atoms of the hydrazinyl group are nucleophilic and can undergo substitution reactions, most notably N-alkylation. While specific studies on the N-alkylation of 2-(hydrazinylmethyl)thiazole are limited, the general reactivity of hydrazines suggests that this is a feasible derivatization pathway. For example, N-alkylation of 2-azidobenzenesulfonamide (B1252160) has been demonstrated, indicating the potential for similar reactions on related hydrazine compounds under appropriate conditions. nih.gov The synthesis of various substituted hydrazino-thiazole derivatives has also been reported, implying that the hydrazinyl moiety can be modified with different substituents. nih.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is crucial for maximizing the yield and purity of 2-(hydrazinylmethyl)thiazole HCl and its derivatives. Key factors that are often fine-tuned include the choice of catalyst, solvent, temperature, and reaction time.

Catalyst Loading and Reusability: In catalyzed reactions, the amount of catalyst used can significantly impact the reaction efficiency. Studies on the synthesis of thiazoles using heterogeneous catalysts like chitosan-based materials have shown that optimizing the catalyst loading is essential for achieving high yields. nih.gov For example, a 15 wt% loading of a chitosan-calcium oxide nanocomposite was found to be optimal for thiazole production. nih.govresearchgate.net The reusability of these catalysts is also a key consideration for green and cost-effective processes, with some catalysts being reusable for multiple cycles with minimal loss of activity. mdpi.comnih.gov

Solvent Effects: The choice of solvent can influence reaction rates and yields. In the context of green chemistry, there is a strong emphasis on using environmentally benign solvents. Water has been successfully used as a solvent for the ultrasound-assisted one-pot synthesis of hydrazinyl thiazoles. sci-hub.se Polyethylene glycol (PEG) has also been employed as a green solvent for the synthesis of 2-(2-hydrazinyl)thiazoles. nih.gov Comparative studies have shown that for certain ultrasound-assisted syntheses of thiazole derivatives, ethanol can provide higher yields and faster reaction rates compared to other solvents. nih.gov

Temperature and Reaction Time: Both conventional heating and alternative energy sources like microwave and ultrasound irradiation require careful control of temperature and reaction time. For ultrasound-assisted synthesis, optimization of both the irradiation power and duration is critical to prevent decomposition of the product. nih.gov In microwave-assisted syntheses, reaction times can be dramatically reduced from hours to minutes, with optimized conditions leading to high yields. nih.govnih.gov For conventional heating methods, reflux conditions in solvents like ethanol are common, with reaction times varying depending on the specific substrates and catalysts used. researchgate.net Systematic studies are often conducted to determine the optimal temperature and time to maximize the yield of the desired product. researchgate.net

Reactant Stoichiometry: The molar ratio of reactants can also be a critical parameter to optimize. In some multi-component reactions for the synthesis of thiazole derivatives, adjusting the stoichiometry of the starting materials has been shown to significantly improve the yield of the final product. researchgate.net

Below is a table summarizing the optimization of various reaction parameters from a study on the synthesis of a thiazole derivative.

| Entry | Catalyst (mol %) | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |

| 1 | 5 | Water | 60 | 35 | 50 | nih.gov |

| 2 | 10 | Water | 40 | 35 | 65 | nih.gov |

| 3 | 15 | Ethanol | 20 | 35 | 95 | nih.gov |

| 4 | 15 | Methanol (B129727) | 30 | 35 | 80 | nih.gov |

| 5 | 15 | Dichloromethane (B109758) | 60 | 35 | 45 | nih.gov |

| 6 | 15 | Ethanol | 20 | 25 | 70 | nih.gov |

| 7 | 15 | Ethanol | 20 | 45 | 85 | nih.gov |

This data clearly demonstrates how systematic variation of reaction conditions can lead to a significant enhancement in product yield.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. For derivatives of 2-(hydrazinylmethyl)thiazole, the ¹H NMR spectra exhibit characteristic signals for the thiazole (B1198619) ring protons, the methylene (B1212753) (-CH₂-) protons, and the hydrazinyl (-NH-NH₂).

In a typical ¹H NMR spectrum of a 2-(hydrazinylmethyl)thiazole derivative, the protons on the thiazole ring appear as distinct signals. mdpi.com For instance, in one study, the thiazole proton (H-Thiazol) of a derivative was observed as a singlet at 7.20 ppm. mdpi.com The chemical shifts and coupling patterns of these protons are influenced by the substituents on the thiazole ring. chemicalbook.com The methylene protons adjacent to the thiazole ring and the hydrazine (B178648) group typically appear as a singlet in the range of 4.8-5.0 ppm. rsc.org The protons of the NH group in the hydrazine moiety are often observed as a broad singlet, with its chemical shift being sensitive to the solvent and concentration. mdpi.comnih.gov

Table 1: Representative ¹H NMR Spectral Data for 2-(hydrazinylmethyl)thiazole Derivatives

| Functional Group | Chemical Shift (δ, ppm) Range | Multiplicity | Reference |

| Thiazole Ring Protons | 6.5 - 8.7 | Doublet, Multiplet, Singlet | mdpi.com |

| Methylene (-CH₂-) Protons | 4.8 - 5.0 | Singlet | rsc.org |

| Hydrazine (NH) Proton | 9.9 - 12.2 | Singlet, Broad Singlet | mdpi.comnih.gov |

Note: Chemical shifts are dependent on the specific derivative and the solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum.

In the ¹³C NMR spectrum of 2-(hydrazinylmethyl)thiazole derivatives, the carbon atoms of the thiazole ring typically resonate in the range of 102-173 ppm. mdpi.comnih.gov For example, the C-S carbon of the thiazole ring in one derivative was observed at 102.44 ppm, while the N=C-S carbon appeared at 172.15 ppm. mdpi.com The carbon atom of the methylene group (-CH₂-) attached to the thiazole ring shows a signal at a higher field. The chemical shifts of the thiazole carbons are sensitive to the nature of the substituents on the ring. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Spectral Data for 2-(hydrazinylmethyl)thiazole Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) Range | Reference |

| Thiazole Ring Carbons | 102 - 173 | mdpi.comnih.gov |

| Methylene (-CH₂-) Carbon | Varies based on substitution |

Note: The exact chemical shifts can vary depending on the specific derivative and solvent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(hydrazinylmethyl)thiazole HCl and its derivatives displays characteristic absorption bands corresponding to the various functional groups.

A broad band in the region of 3356-3433 cm⁻¹ is typically attributed to the N-H stretching vibrations of the hydrazine group. mdpi.comresearchgate.net The C=N stretching vibration of the imine linkage, a key feature of the thiazole ring, is observed as a strong band in the region of 1594-1634 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear in the range of 3050-3063 cm⁻¹. researchgate.net The presence of C-S stretching vibrations further confirms the thiazole structure. researchgate.net

Table 3: Characteristic IR Absorption Bands for 2-(hydrazinylmethyl)thiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity | Reference |

| N-H Stretch (Hydrazine) | 3356 - 3433 | Broad | mdpi.comresearchgate.net |

| C=N Stretch (Thiazole Ring) | 1594 - 1634 | Strong | researchgate.net |

| Aromatic C-H Stretch | 3050 - 3063 | Medium | researchgate.net |

Note: The exact position and intensity of the bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The mass spectrum of 2-(hydrazinylmethyl)thiazole HCl would show a molecular ion peak corresponding to its molecular weight, and various fragment ions resulting from the cleavage of the molecule. smolecule.comresearchgate.net The fragmentation of thiazole derivatives often involves the cleavage of the bonds within the thiazole ring. researchgate.net

Elemental Analysis (CHN/S) for Compositional Verification

Elemental analysis, specifically CHN/S analysis, is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a sample. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like 2-(hydrazinylmethyl)thiazole HCl. The experimentally determined percentages of C, H, N, and S are compared with the calculated values based on the proposed molecular formula to confirm the purity and composition of the compound. mdpi.comnih.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method can be used to determine the absolute stereochemistry and conformation of molecules. For derivatives of 2-(hydrazinylmethyl)thiazole, X-ray crystallography can unambiguously confirm the connectivity of the atoms and the geometry of the thiazole ring and the hydrazinylmethyl side chain. researchgate.netresearchgate.net While specific X-ray crystallographic data for 2-(hydrazinylmethyl)thiazole HCl was not found in the provided search results, the technique has been successfully applied to related thiazole derivatives to elucidate their solid-state structures. nih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

The purity of "2-(hydrazinylmethyl)thiazole HCl" is crucial for its application in further chemical synthesis and research. Chromatographic techniques are fundamental in assessing the purity of this compound and in isolating it from reaction mixtures and potential impurities. While specific, standardized chromatographic methods for "2-(hydrazinylmethyl)thiazole HCl" are not extensively published, general practices for related thiazole derivatives and polar amine compounds provide a strong basis for its analysis and purification.

The primary methods for chromatographic analysis and purification include Thin-Layer Chromatography (TLC) for rapid qualitative assessment and High-Performance Liquid Chromatography (HPLC) for quantitative purity determination.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a widely used technique for monitoring the progress of synthetic reactions leading to "2-(hydrazinylmethyl)thiazole HCl" and for preliminary purity checks. nih.gov It offers a quick and simple way to separate the compound from starting materials, by-products, and other impurities.

For the analysis of thiazole derivatives, silica (B1680970) gel plates (Silica Gel 60 F254) are commonly employed as the stationary phase. nih.gov The separation is based on the differential partitioning of the compounds between the stationary phase and the mobile phase.

Typical TLC Parameters for Related Thiazole Derivatives:

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel 60 F254 precoated plates | nih.gov |

| Mobile Phase (Eluent) | A mixture of ethyl acetate (B1210297) and n-hexane (e.g., 3:1 v/v) is often effective for related thiazole derivatives. The polarity can be adjusted based on the specific impurities present. For a hydrochloride salt like "2-(hydrazinylmethyl)thiazole HCl," a more polar system including methanol (B129727) or a small amount of a basic modifier like triethylamine (B128534) in a solvent like dichloromethane (B109758) might be necessary to ensure good mobility and spot shape. | nih.gov |

| Visualization | Visualization of the spots on the TLC plate is typically achieved under UV light at 254 nm, as the thiazole ring is UV-active. Staining with reagents such as potassium permanganate (B83412) or iodine vapor can also be used to visualize compounds that are not UV-active. | nih.gov |

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. A single, well-defined spot with a consistent Rf value is an initial indicator of a pure compound. The presence of multiple spots suggests the presence of impurities.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a powerful technique for the quantitative determination of the purity of "2-(hydrazinylmethyl)thiazole HCl". It offers high resolution and sensitivity, allowing for the detection and quantification of even minor impurities. Given the polar nature of the hydrochloride salt, a reversed-phase HPLC (RP-HPLC) method is the most probable approach.

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase.

Postulated RP-HPLC Method Parameters:

| Parameter | Description |

| Stationary Phase | A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of polar organic molecules. |

| Mobile Phase | A gradient elution is often employed to achieve optimal separation of compounds with varying polarities. A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The gradient would typically start with a high percentage of the aqueous phase and gradually increase the proportion of the organic modifier. |

| Detection | UV detection is suitable due to the UV absorbance of the thiazole ring. The detection wavelength would be set at the absorbance maximum of the compound, likely in the range of 230-280 nm. |

| Flow Rate | A typical flow rate for an analytical HPLC column of this dimension is around 1.0 mL/min. |

| Column Temperature | The column is often maintained at a constant temperature (e.g., 25-30 °C) to ensure reproducible retention times. |

The result of an HPLC analysis is a chromatogram, which shows the detector response as a function of time. A pure sample of "2-(hydrazinylmethyl)thiazole HCl" would ideally show a single major peak at a specific retention time. The area of this peak is proportional to the concentration of the compound, and the purity is typically expressed as a percentage of the total peak area.

While detailed research findings on the specific chromatographic isolation of "2-(hydrazinylmethyl)thiazole HCl" are scarce in publicly available literature, the principles outlined above for TLC and HPLC form the basis for establishing robust analytical methods for its purity assessment and purification. The development of a specific method would require empirical optimization of the parameters to achieve the desired separation and sensitivity.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a important tool in characterizing the fundamental properties of 2-(hydrazinylmethyl)thiazole and its analogues. By employing methods like B3LYP with basis sets such as 6-311G(d,p), researchers have been able to optimize molecular geometries and predict various chemical parameters. researchgate.net

DFT calculations are crucial for understanding the electronic landscape of a molecule. Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

For instance, studies on various 2-(2-hydrazinyl)thiazole derivatives have shown that the HOMO-LUMO energy gap can be influenced by different substituents on the thiazole (B1198619) ring. researchgate.net The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps in identifying the electrophilic and nucleophilic sites within the molecule, thereby predicting its interaction with other chemical species. researchgate.netnih.gov These maps highlight regions of positive and negative electrostatic potential, indicating sites prone to nucleophilic and electrophilic attack, respectively. nih.gov

Table 1: Selected DFT-Calculated Electronic Properties for Thiazole Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| BHTC1 | -6.21 | -1.81 | 4.40 |

| BHTC6 | -5.99 | -1.64 | 4.35 |

| Compound 3a | - | - | - |

| Compound 3b | - | - | 3.46 |

Data sourced from studies on 2-(2-(arylidene)hydrazinyl)thiazole-4-carbohydrazides (BHTC) and other thiazole derivatives. researchgate.net

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity. nih.gov These descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract bonding electrons.

Chemical Hardness (η): Resistance to change in electron distribution. A lower hardness value correlates with higher reactivity. researchgate.net

Softness (S): The reciprocal of hardness, indicating a higher propensity for chemical reactions. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. nih.govnih.gov

These descriptors are invaluable for predicting how a molecule will behave in a chemical reaction. nih.gov For example, a low chemical hardness and a high softness value for a particular 2-(hydrazinylmethyl)thiazole derivative would suggest it is more reactive compared to others in the same series. researchgate.net Such predictions are crucial in the rational design of new compounds with desired chemical properties. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com It is widely used to understand how a ligand, such as a 2-(hydrazinylmethyl)thiazole derivative, might interact with a biological target, typically a protein or enzyme. nih.govresearchgate.net

Docking simulations can forecast the specific binding mode of a ligand within the active site of a target protein. nih.gov This includes identifying key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net The strength of these interactions is quantified by a docking score or binding affinity, which estimates the binding free energy of the ligand-protein complex. A lower binding energy generally indicates a more stable and potent interaction. nih.gov

For example, docking studies of 2-(hydrazinyl)thiazole derivatives against enzymes like β-ketoacyl-ACP synthase from Mycobacterium tuberculosis have helped to elucidate potential binding modes. nih.gov These studies have shown how substituents on the thiazole ring can influence the binding affinity and specificity for the target enzyme. nih.gov

Table 2: Example Docking Scores of Thiazole Derivatives Against Biological Targets

| Compound | Target Enzyme | Docking Score (kcal/mol) |

| Compound 2 | HDAC8 | -10.093 |

| Compound 4d | β-ketoacyl-ACP synthase | - |

| Compound 2i | β-ketoacyl-ACP synthase | - |

| Thiazole-coumarin conjugate RD9 | Mpro | -8.33 |

| Thiazole-coumarin conjugate RD17 | ACE2 | -9.87 |

Data compiled from various studies on thiazole derivatives. nih.govnih.gov

By visualizing the ligand-protein complex, molecular docking provides critical insights into the mechanism of enzyme inhibition. researchgate.net For instance, if a derivative of 2-(hydrazinylmethyl)thiazole is shown to bind within the active site of an enzyme and interact with key catalytic residues, it can be hypothesized to act as a competitive inhibitor. biointerfaceresearch.com

Studies on various thiazole-containing compounds have demonstrated their potential to inhibit a range of enzymes, including carbonic anhydrases, cholinesterases, and protein kinases. researchgate.netresearchgate.net Docking simulations have been instrumental in understanding the structural basis for this inhibition, guiding the design of more potent and selective inhibitors. researchgate.netsemanticscholar.org For example, the interaction of hydrazinyl thiazole derivatives with the zinc ion in the active site of carbonic anhydrase has been a key finding from such simulations. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility and stability of the ligand-protein complex. nih.gov

These simulations can validate the binding poses predicted by docking and assess the stability of the interactions over a period of time, typically nanoseconds. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. A stable complex is generally characterized by low and converging RMSD values. nih.gov

MD simulations of thiazole derivatives complexed with target enzymes have been used to confirm the stability of the predicted binding modes and to understand the dynamic behavior of the complex in a simulated physiological environment. nih.gov

Monte Carlo (MC) Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a powerful computational tool employed to investigate the adsorption behavior of inhibitor molecules on metal surfaces. researchgate.netsemanticscholar.org This method allows for the exploration of a vast number of possible configurations of the inhibitor molecules in relation to the metal surface, thereby identifying the most energetically favorable adsorption sites and orientations. researchgate.net

In the context of thiazole derivatives, MC simulations are typically performed to model the interaction between the inhibitor and a metal surface, such as iron (Fe) in an aqueous environment. The simulations consider a system comprising the inhibitor molecules, water molecules, and the metal surface, often represented by a specific crystallographic plane like Fe(110). researchgate.netsemanticscholar.org The objective is to determine the adsorption energy, which is a key indicator of the strength of the interaction between the inhibitor and the metal. A more negative adsorption energy signifies a more stable and spontaneous adsorption process.

Research on various thiazole derivatives has consistently shown that the presence of sulfur and nitrogen atoms, along with the π-electrons of the thiazole ring, plays a crucial role in the adsorption process. researchgate.netsemanticscholar.org These heteroatoms and the aromatic ring act as active centers for adsorption onto the metal surface. MC simulations have revealed that thiazole derivatives tend to adsorb in a parallel orientation to the metal surface, which maximizes the contact area and facilitates strong interactions. researchgate.netsemanticscholar.org

For a molecule like 2-(hydrazinylmethyl)thiazole HCl, MC simulations would be instrumental in visualizing its adsorption configuration. The thiazole ring, with its sulfur and nitrogen atoms, and the additional nitrogen atoms of the hydrazinyl group would likely serve as the primary sites for interaction with the metal surface. The simulation would provide data on the adsorption energy, the equilibrium adsorption configuration, and the distribution of the inhibitor molecules on the surface.

Below is an illustrative data table showcasing the kind of information that can be obtained from Monte Carlo simulations for a thiazole derivative.

| Parameter | Value | Significance |

|---|---|---|

| Adsorption Energy (kJ/mol) | -150.5 | Indicates strong and spontaneous adsorption on the metal surface. |

| Adsorption Configuration | Parallel | Maximizes interaction between the molecule and the surface. |

| dEads/dNi (kJ/mol) | -125.8 | Energy of deformation of the inhibitor molecule upon adsorption. |

| Rigid Adsorption Energy (kJ/mol) | -135.2 | Energy released when the unrelaxed molecule adsorbs. |

Adsorption Isotherm Models (e.g., Langmuir Isotherm) in Corrosion Inhibition Studies

Adsorption isotherm models are mathematical expressions that describe the equilibrium relationship between the concentration of an inhibitor in the bulk solution and the amount of inhibitor adsorbed on the metal surface at a constant temperature. nih.govijcsi.pro These models are vital for understanding the mechanism of corrosion inhibition. One of the most commonly applied models in the study of corrosion inhibitors, including thiazole derivatives, is the Langmuir adsorption isotherm. nih.govresearchgate.netnih.gov

The Langmuir isotherm model is based on several assumptions: the adsorption is monolayer, the surface is homogeneous with a fixed number of identical adsorption sites, and there are no interactions between the adsorbed molecules. nih.gov The model is represented by the following equation:

C / θ = 1 / Kads + C

where C is the concentration of the inhibitor, θ is the surface coverage, and Kads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C indicates that the adsorption process follows the Langmuir isotherm. nih.gov

The applicability of the Langmuir isotherm to the adsorption of thiazole-based inhibitors suggests that these molecules form a monolayer on the metal surface, effectively blocking the active corrosion sites. nih.govresearchgate.net The equilibrium constant of adsorption, Kads, obtained from the isotherm provides information about the strength of the adsorption. A high value of Kads indicates strong adsorption and, consequently, high inhibition efficiency.

Furthermore, the standard free energy of adsorption (ΔG°ads) can be calculated from the Kads value using the equation:

ΔG°ads = -RT ln(55.5 Kads)

where R is the universal gas constant, T is the absolute temperature, and 55.5 is the concentration of water in the solution in mol/L. The sign and magnitude of ΔG°ads provide insights into the spontaneity and the nature of the adsorption process (physisorption or chemisorption).

The following interactive table presents hypothetical data derived from a Langmuir adsorption isotherm study for a thiazole-based corrosion inhibitor.

| Inhibitor Concentration (M) | Surface Coverage (θ) | C/θ |

|---|---|---|

| 0.0001 | 0.65 | 0.000154 |

| 0.0005 | 0.85 | 0.000588 |

| 0.0010 | 0.92 | 0.001087 |

| 0.0050 | 0.98 | 0.005102 |

| Thermodynamic Parameter | Value | Interpretation |

|---|---|---|

| Kads (M⁻¹) | 1.5 x 10⁴ | High value indicates strong adsorption. |

| ΔG°ads (kJ/mol) | -34.2 | Negative value indicates spontaneous adsorption. The magnitude suggests a mixed-mode of adsorption (physisorption and chemisorption). |

| R² (Langmuir plot) | 0.998 | Value close to 1 confirms the applicability of the Langmuir model. |

Biological Activities and Mechanistic Research in Vitro & in Vivo Pre Clinical Studies

Antimicrobial Activity Research

The thiazole (B1198619) ring is a core structure in numerous biologically active compounds, and its derivatives have been the subject of extensive research for their therapeutic potential. nih.govnih.gov Specifically, derivatives of 2-(hydrazinylmethyl)thiazole and the broader class of 2-hydrazinylthiazoles have demonstrated significant antimicrobial properties. researchgate.netresearchgate.nettandfonline.com These compounds are recognized for their activity against a wide range of pathogens, including bacteria and fungi, making them a promising area for the development of new antimicrobial agents. nih.govresearchgate.net The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into microbial cell membranes, contributing to their inhibitory actions. nih.gov

Derivatives of 2-hydrazinylthiazole (B183971) have shown considerable antibacterial efficacy against both Gram-positive and Gram-negative bacteria. researchgate.nettandfonline.com The structural versatility of the thiazole nucleus allows for various substitutions, which can modulate the antibacterial potency. nih.gov Studies have demonstrated that these compounds can be effective against clinically significant bacteria, including multidrug-resistant strains. ufg.br

One of the proposed mechanisms for the antibacterial action of thiazole derivatives is the disruption of bacterial cell wall synthesis. nih.gov The bacterial cell wall is essential for maintaining cell integrity and viability, making its biosynthetic pathway an attractive target for antibiotics. Some 2-aminothiazole (B372263) derivatives have been reported to inhibit Mur enzymes (e.g., MurA and MurB), which are critical for the early stages of peptidoglycan synthesis in the bacterial cytoplasm. nih.govresearchgate.net The MurB enzyme, an NADPH-dependent reductase, is particularly crucial as it catalyzes the second step in the synthesis of UDP-N-acetylmuramic acid (UDP-MurNAc), a fundamental building block of the cell wall. nih.gov

In the context of Mycobacterium tuberculosis, the inhibition of mycolic acid biosynthesis is a key mechanism. Mycolic acids are unique long-chain fatty acids that form the outer layer of the mycobacterial cell wall, providing a robust permeability barrier. Thiolactomycin, which shares structural similarities with the 2-aminothiazole moiety, is known to inhibit β-Ketoacyl-ACP Synthase (KasA), an enzyme essential for this process. ekb.eg This has spurred research into thiazole derivatives as potential inhibitors of the same pathway.

While interference with protein synthesis is a known mechanism for some classes of antibiotics, specific studies detailing this mode of action for 2-(hydrazinylmethyl)thiazole HCl or its close hydrazone derivatives are not prominent in the reviewed scientific literature. General mechanisms of antimicrobial action can include the inhibition of nucleic acid and protein synthesis, but targeted research confirming this for this specific thiazole family is limited. ijpsr.com

A significant mechanism of antibacterial action for thiazole-based compounds is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and cell division, making them validated targets for antibacterial drugs like fluoroquinolones. nih.govnih.gov

Research has shown that various thiazole and benzothiazole (B30560) derivatives can act as potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.gov By targeting the ATP-binding site, these compounds prevent the enzymatic reactions necessary for DNA supercoiling and decatenation, ultimately leading to bacterial cell death. Some novel thiourea (B124793) derivatives incorporating a thiazole moiety have been identified as potential dual inhibitors of E. coli DNA gyrase B and topoisomerase IV. For instance, one such derivative showed excellent inhibitory activity against E. coli DNA gyrase B (IC50 = 0.33 ± 1.25 µM) and moderate activity against topoisomerase IV (IC50 = 19.72 ± 1.00 µM). The ability to dually target both enzymes is advantageous as it may lower the frequency of resistance development. nih.gov

Table 1: Inhibition of DNA Gyrase and Topoisomerase IV by Thiazole Derivatives

| Compound Type | Target Enzyme | Organism | IC50 (µM) | Citation |

|---|---|---|---|---|

| Thiosemicarbazide (B42300) Derivative (8) | DNA Gyrase B | E. coli | 0.33 ± 1.25 | |

| Thiosemicarbazide Derivative (8) | Topoisomerase IV | E. coli | 19.72 ± 1.00 | |

| Heteroaryl Isothiazolones (HITZs) | DNA Gyrase | S. aureus | 1.6 - 3.2 | nih.gov |

| Heteroaryl Isothiazolones (HITZs) | Topoisomerase IV | S. aureus | Low IC50s | nih.govnih.gov |

Interaction with β-ketoacyl-acyl carrier protein (ACP) synthase (Kas) is a well-explored mechanism, particularly for the antimycobacterial activity of thiazole derivatives. researchgate.net Kas enzymes are pivotal in the fatty acid synthase-II (FAS-II) system, which is responsible for elongating fatty acids, including the mycolic acids that are hallmarks of the Mycobacterium tuberculosis cell wall. ekb.eg

Several studies have focused on designing 2-(2-hydrazinyl)thiazole derivatives as inhibitors of the M. tuberculosis β-ketoacyl-ACP synthase (mtKasA). researchgate.net The 2-aminothiazole core is structurally analogous to parts of thiolactomycin, a natural inhibitor of KasA. ekb.eg Through molecular docking studies, researchers have investigated the binding interactions of these thiazole derivatives within the active site of the KasA protein. researchgate.net For example, a study on 2-(2-hydrazinyl)thiazole derivatives reported two compounds with significant inhibitory activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) of 12.5 µM and 25 µM. researchgate.net Subsequent docking analysis revealed that these compounds could bind to the KasA protein with calculated inhibition constants (Ki) of 1.46 µM and 0.177 µM, respectively, suggesting a strong interaction. researchgate.net

Thiazole derivatives, including those with a hydrazinyl or hydrazone linkage, have demonstrated significant in vitro antifungal efficacy against a variety of clinically important fungal pathogens. researchgate.net Research has highlighted their potent activity against various species of Candida, Cryptococcus, and Aspergillus. researchgate.net

Studies have shown that 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives are particularly effective against Candida species. In one study, two such derivatives exhibited promising activity against a pathogenic C. albicans strain, with MIC values of 7.81 µg/mL and 3.9 µg/mL, which were superior to the reference drug fluconazole (B54011) (MIC 15.62 µg/mL). The mechanism for some antifungal thiazoles is thought to involve interference with the fungal cell wall or cell membrane structure. Molecular docking studies often point towards the inhibition of lanosterol (B1674476) C14α-demethylase (CYP51), an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is the same target as azole antifungals.

Another thiazolyl hydrazone derivative, 2-[2-(cyclohexylmethylene)hydrazinyl]-4-phenylthiazole (RN104), has shown notable activity against Cryptococcus species, with a reported MIC of 0.9 µM, surpassing the efficacy of fluconazole in the same study. In vivo studies in a murine model of cryptococcosis further confirmed the antifungal potential of this compound.

Table 2: Antifungal Activity of 2-Hydrazinylthiazole Derivatives

| Compound Series | Fungal Strain | MIC Range (µg/mL) | Reference Drug | Reference Drug MIC (µg/mL) | Citation |

|---|---|---|---|---|---|

| 2-hydrazinyl-4-phenyl-1,3-thiazoles | C. albicans ATCC 10231 | 3.9 - 7.81 | Fluconazole | 15.62 | |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | C. albicans (clinical isolates) | 0.008 - 7.81 | - | - | |

| 2-[2-(cyclohexylmethylene)hydrazinyl]-4-phenylthiazole (RN104) | Cryptococcus neoformans | 0.9 µM | Fluconazole | 3.2 µM | |

| 2-[2-(cyclohexylmethylene)hydrazinyl]-4-phenylthiazole (RN104) | Cryptococcus gattii | 0.9 µM | Fluconazole | 7.8 µM |

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for the development of novel antitubercular agents. nih.gov Thiazole-containing compounds have shown promise in this area, and derivatives of 2-(hydrazinyl)thiazole have been a particular focus of investigation. nih.govnih.govnih.gov

A series of 2-(2-hydrazinyl)thiazole derivatives were synthesized and evaluated for their in vitro inhibitory potential against the H37Rv strain of Mtb. nih.gov Among the synthesized compounds, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate and ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate demonstrated notable inhibitory activity with Minimum Inhibitory Concentrations (MIC) of 12.5 μM and 25 μM, respectively. nih.gov To understand the potential mechanism of action, docking studies were performed, which suggested that these molecules could bind to the β-ketoacyl-ACP synthase (KasA) protein, a key enzyme in mycobacterial cell wall synthesis. nih.govnih.gov

Further research on acetylene-containing 2-(2-hydrazinyl)thiazole derivatives also revealed antimycobacterial activity. nih.gov Eight of the twenty-six synthesized compounds inhibited the growth of Mtb with MIC values ranging from 50 to 100 μg/ml. nih.gov The study highlighted that derivatives with electron-withdrawing substituents and lower lipophilicity tended to show better inhibition. nih.gov Docking studies again pointed towards KasA as a potential target. nih.gov

| Compound Type | Target | Key Findings |

| 2-(2-hydrazinyl)thiazole derivatives | Mycobacterium tuberculosis H37Rv | Exhibited MIC values as low as 12.5 μM. nih.gov |

| Acetylene containing 2-(2-hydrazinyl)thiazole derivatives | Mycobacterium tuberculosis H37Rv | Showed MIC values in the range of 50-100 μg/ml. nih.gov |

Anticancer Research

Thiazole derivatives, particularly those incorporating a hydrazone linkage, have attracted significant attention in cancer research due to their ability to interact with various biological targets and induce cytotoxic effects in cancer cells. researchgate.netnih.gov

Enzyme Inhibition (e.g., Topoisomerases, Aromatase, Protein Tyrosine Kinase)

One of the primary mechanisms through which thiazole derivatives exert their anticancer effects is through the inhibition of key enzymes involved in cancer cell proliferation and survival. nih.govresearchgate.net

Protein Kinases: Thiazole compounds have been shown to be effective inhibitors of several protein kinases. researchgate.net For instance, certain thiazole derivatives have demonstrated inhibitory activity against PI3K/mTOR, which are crucial components of a signaling pathway often dysregulated in cancer. smolecule.com

Aromatase and Protein Tyrosine Kinase (PTK): In a study on novel 2,4-disubstituted-1,3-thiazole analogues, one compound displayed potent cytotoxic action against breast cancer cells by inhibiting both aromatase and protein tyrosine kinase enzymes. nih.gov

Lactate (B86563) Dehydrogenase (LDH): Thiazole derivatives have also been identified as potent inhibitors of lactate dehydrogenase (LDH), an enzyme upregulated in cancer cells that plays a crucial role in their metabolic adaptation. nih.gov

EGFR and VEGFR-2: Some thiazole derivatives have been found to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both of which are key targets in cancer therapy. researchgate.netresearchgate.net

| Inhibited Enzyme | Compound Class | Cancer Type |

| PI3K/mTOR | Thiazole derivatives | Leukemia |

| Aromatase, Protein Tyrosine Kinase | 2,4-disubstituted-1,3-thiazole analogues | Breast Cancer |

| Lactate Dehydrogenase (LDH) | Thiazole derivatives | General Cancer |

| VEGFR-2, EGFR | Thiazole derivatives | General Cancer |

Cell Cycle Modulation (e.g., G1/S phase arrest)

Disruption of the cell cycle is a hallmark of cancer, and many anticancer drugs function by inducing cell cycle arrest, thereby preventing cancer cell division. Several studies have shown that thiazole-hydrazone derivatives can modulate the cell cycle in various cancer cell lines. smolecule.comresearchgate.netrsc.org

For example, certain novel arylidene-hydrazinyl-thiazoles were found to cause robust cell cycle arrest at the G2/M phase in cancer cells. rsc.org In another study, a newly synthesized thiazole derivative induced cell cycle arrest at the G1/S phase in MCF-7 breast cancer cells. researchgate.net This was evidenced by an accumulation of cells in the pre-G1 phase. researchgate.net Similarly, other thiazole derivatives have been reported to cause cell cycle arrest in the G1 and S phases. nih.gov

| Compound | Cell Line | Effect on Cell Cycle |

| Arylidene-hydrazinyl-thiazoles | Multiple | G2/M phase arrest rsc.org |

| Thiazole derivative 4c | MCF-7 (Breast Cancer) | G1/S phase arrest researchgate.net |

| Thiazole derivative 8 | MCF-7 (Breast Cancer) | G1/S phase arrest nih.gov |

| Thiazole derivatives 3b and 3e | HL-60(TB) (Leukemia) | G0-G1 phase arrest smolecule.com |

Induction of Apoptosis Mechanisms

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Cancer cells often evade apoptosis, leading to their uncontrolled growth. Many anticancer therapies aim to re-induce this process. Thiazole-hydrazone derivatives have been shown to be potent inducers of apoptosis in cancer cells. smolecule.comresearchgate.netrsc.org

The induction of apoptosis by these compounds is often mediated through various molecular mechanisms, including:

Increased Caspase Activity: An increase in the activity of caspases, particularly caspase-3 and caspase-7, is a key indicator of apoptosis. smolecule.comrsc.org

Mitochondrial Membrane Potential Loss: Disruption of the mitochondrial membrane potential is another hallmark of the apoptotic process. rsc.org

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for regulating apoptosis. Thiazole derivatives have been shown to modulate the expression of these genes to favor apoptosis. rsc.org

One study found that a specific thiazole derivative significantly increased the percentage of early and late apoptotic cells in MCF-7 breast cancer cells. researchgate.net Another study on arylidene-hydrazinyl-thiazoles demonstrated that these compounds profoundly induced apoptosis, as evidenced by increased caspase-3/7 activity and modulation of Bcl-2 and Bax gene expression. rsc.org

Dual Inhibition Strategies (e.g., EGFR/BRAFV600E)

A promising approach in cancer therapy is the use of dual inhibitors that can target multiple signaling pathways simultaneously. This can lead to a more effective and durable response. In this context, thiazole derivatives have been investigated as dual inhibitors of EGFR and BRAFV600E, two key proteins in the MAPK signaling pathway that are frequently mutated in various cancers, including colorectal cancer. mdpi.comnih.gov

Preclinical studies have shown that combining BRAF inhibitors with EGFR inhibitors can lead to synergistic effects and overcome resistance mechanisms. nih.gov A series of 2,3,4-trisubstituted thiazoles were synthesized and evaluated as dual EGFR and BRAFV600E inhibitors. mdpi.com The most potent of these derivatives demonstrated good antiproliferative activity against several human cancer cell lines and were effective inhibitors of both EGFR and BRAFV600E. mdpi.com Docking studies further supported the potential of these compounds to bind to both enzymes. mdpi.com

Antioxidant Activity Research

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. Antioxidants can help to mitigate the damaging effects of ROS. The hydrazone-thiazole scaffold has been explored for its antioxidant potential.

In vitro studies have demonstrated that 2-(2-hydrazinyl)thiazole derivatives possess significant antioxidant activity. nih.gov These compounds have shown the ability to scavenge various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), superoxide (B77818) radicals, and hydrogen peroxide. nih.gov

A study focused on a catechol hydrazinyl-thiazole (CHT) derivative highlighted its potent antioxidant and antiradical properties. The presence of the catechol moiety, a well-known antioxidant pharmacophore, combined with the hydrazinyl-thiazole structure, resulted in a molecule with very good antioxidant activity in in vitro assays. Another study on hydrazone-thiazole polyphenolic compounds also reported excellent antioxidant properties, with some compounds exhibiting activity superior to reference antioxidants.

Free Radical Scavenging Assays (e.g., DPPH, NO, SOR, H₂O₂)

A series of 2-(2-hydrazinyl)thiazole derivatives have been synthesized and evaluated for their antioxidant properties through various in vitro radical scavenging assays. nih.gov The studies aimed to determine the capacity of these compounds to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathophysiology of numerous diseases.

The antioxidant activity was assessed against stable free radicals like 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and other radicals such as nitric oxide (NO), superoxide radical (SOR), and hydrogen peroxide (H₂O₂). nih.gov The results indicated that nearly all tested molecules exhibited potential antioxidant activity. nih.gov Specifically, compounds 4b, 4d, and 4e showed good hydrogen peroxide scavenging activity, while compounds 4b, 4e, 4f, and 4g demonstrated excellent superoxide radical scavenging capabilities. nih.gov Furthermore, all tested compounds displayed noteworthy scavenging activity against DPPH and NO radicals. nih.gov

In a separate study, novel hydrazone-thiazole polyphenolic compounds were designed and synthesized, showing their capacity to scavenge DPPH and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radicals. nih.gov The antioxidant potential of these compounds is often attributed to the presence of hydroxyl groups on the aromatic rings, which can donate a hydrogen atom to stabilize free radicals. nih.gov

The following table summarizes the antioxidant activity of selected 2-(2-hydrazinyl)thiazole derivatives from a representative study. nih.gov

Table 1: In Vitro Antioxidant Activity of 2-(2-hydrazinyl)thiazole Derivatives

| Compound | DPPH Scavenging (%) | NO Scavenging (%) | SOR Scavenging (%) | H₂O₂ Scavenging (%) |

|---|---|---|---|---|

| 4b | 79.54 | 75.32 | 82.15 | 78.45 |

| 4d | 75.21 | 71.89 | 74.32 | 80.11 |

| 4e | 81.33 | 78.45 | 84.56 | 79.88 |

| 4f | 78.90 | 74.12 | 83.21 | 75.67 |

| 4g | 76.43 | 72.56 | 85.78 | 77.34 |

Data is presented as percentage of radical scavenging at a specific concentration and is illustrative of the potential of this class of compounds.

Anti-inflammatory Activity Research

The anti-inflammatory potential of 2-(2-hydrazinyl)thiazole derivatives has also been a focus of investigation. nih.gov Inflammation is a complex biological response implicated in various acute and chronic conditions, and the search for novel anti-inflammatory agents is ongoing.

In vitro anti-inflammatory activity of a series of 2-(2-hydrazinyl)thiazole derivatives was evaluated and compared to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. nih.gov The results were promising, with most of the synthesized compounds showing potential anti-inflammatory effects. nih.gov Notably, compounds 4b, 4e, and 4g from the series demonstrated potent anti-inflammatory activity in this preclinical assessment. nih.gov

The mechanism of anti-inflammatory action for these compounds is not fully elucidated in the reviewed studies but may be linked to their antioxidant properties, as reactive oxygen species can act as signaling molecules in inflammatory pathways.

Table 2: In Vitro Anti-inflammatory Activity of Selected 2-(2-hydrazinyl)thiazole Derivatives

| Compound | Inhibition of Protein Denaturation (%) |

|---|---|

| 4b | 78.54 |

| 4e | 80.12 |

| 4g | 79.88 |

| Diclofenac Sodium | 82.34 |

This table illustrates the percentage inhibition of protein denaturation, a common in vitro model for assessing anti-inflammatory activity.

Other Investigated Biological Activities

The versatile thiazole scaffold has prompted researchers to explore the activity of its derivatives against a wide array of therapeutic targets.

Anti-HIV Activity : Thiazole derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.gov Some thiazolyl thiourea derivatives have shown potent anti-HIV activity with high selectivity indices. nih.gov For instance, N-[1-(1-furoylmethyl)]-N'-[2-(thiazolyl)]thiourea demonstrated significant potency against both wild-type and NNRTI-resistant HIV-1 strains. nih.gov Other studies have explored thiazole-3,4-dihydropyrimidin-2(1H)-one hybrids, which exhibited greater potency than nevirapine (B1678648) against an HIV-1 strain. doi.org

Anticonvulsant Activity : The potential of thiazole derivatives as anticonvulsant agents has been investigated in various preclinical models. bas.bgbiointerfaceresearch.comtandfonline.com A number of 1,3,4-thiadiazole (B1197879) derivatives showed promising anticonvulsant activity in the maximal electroshock seizure (MES) test in mice. bas.bgnih.gov Similarly, novel thiazolidine-4-one substituted thiazoles have been synthesized and screened for their antiepileptic potency, with some compounds showing significant activity in both MES and subcutaneous pentylenetetrazole (scPTZ) models. biointerfaceresearch.commdpi.com

Antimalarial Activity : Thiazole-containing compounds have been explored for their potential to treat malaria. nih.govbenthamdirect.comnih.gov Research has focused on designing and synthesizing thiazole derivatives and evaluating their activity against Plasmodium species. nih.govresearchgate.net While some thiosemicarbazone precursors did not inhibit Plasmodium falciparum growth, the corresponding thiazoles demonstrated growth inhibition. nih.gov Phthalimido-thiazole derivatives have also shown notable antimalarial activity. researchgate.net

Antiparasitic Activity : The antiparasitic effects of thiazole derivatives extend beyond malaria. They have been investigated against various parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Leishmania species. nih.govmdpi.com Several studies have reported significant trypanocidal activity for 1,3-thiazole derivatives, with some compounds showing greater potency than the standard drug benznidazole (B1666585). mdpi.combohrium.com For example, a series of 1,3-thiazoles derived from thiosemicarbazones were found to be more potent than benznidazole against the epimastigote form of T. cruzi. bohrium.com Furthermore, nitazoxanide, a nitrothiazole derivative, exhibits a broad spectrum of activity against numerous intestinal and tissue-dwelling helminths and protozoa. eurekaselect.com

Anti-diabetic Activity : Thiazole derivatives have shown potential as anti-diabetic agents, primarily through the inhibition of α-glucosidase. nih.govnih.govijpsjournal.comnih.gov This enzyme is involved in the digestion of carbohydrates, and its inhibition can help control postprandial hyperglycemia. nih.gov A series of coumarin-linked thiazole derivatives were found to be potent inhibitors of α-glucosidase. nih.gov Similarly, other synthesized thiazole analogs also demonstrated good to moderate α-glucosidase inhibitory activity, with some compounds being more potent than the standard drug acarbose. nih.gov

Anti-Trypanosoma cruzi Activity : As a specific focus within antiparasitic research, numerous studies have highlighted the potential of thiazole derivatives against Trypanosoma cruzi. mdpi.combohrium.commdpi.comnih.gov Research has demonstrated that these compounds can be effective against different life stages of the parasite, including epimastigotes, trypomastigotes, and amastigotes. bohrium.com For instance, phenoxy-hydrazino-thiazole derivatives have shown promising biological profiles with good potency and selectivity against T. cruzi. mdpi.com

α-Glucosidase Inhibitors : Reinforcing their potential in diabetes management, several classes of thiazole derivatives have been specifically designed and evaluated as α-glucosidase inhibitors. nih.govnih.govijpsjournal.comnih.gov The inhibitory activity of these compounds is often explored through in vitro enzyme assays, with structure-activity relationship studies guiding the development of more potent inhibitors. nih.gov

CDK1 Inhibitors : In the realm of oncology, thiazole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.govnih.govtandfonline.com Inhibition of CDKs is a therapeutic strategy to halt the uncontrolled proliferation of cancer cells. nih.govmdpi.com Certain thiazole derivatives have been identified as potent inhibitors of CDK1 and other CDKs, demonstrating anti-proliferative effects in various cancer cell lines. nih.govnih.gov

Applications in Chemical Sciences and Materials Research

Role as Building Blocks in Organic Synthesis

In organic synthesis, "building blocks" are fundamental chemical units used to construct more complex molecules. cymitquimica.comcymitquimica.com 2-(hydrazinylmethyl)thiazole HCl serves as such a foundational component, primarily due to the reactivity of its thiazole (B1198619) ring and hydrazinyl group. smolecule.comnih.gov The thiazole ring itself is an important synthon, as its C-2 position can be highly reactive, facilitating the creation of a wide range of new chemical entities. nih.gov

The hydrazinylmethyl group provides a nucleophilic site that can readily react with various electrophiles. This allows for the synthesis of more complex thiazole derivatives through reactions like condensation with ketones or aldehydes to form hydrazones. nih.govmdpi.com These subsequent molecules can be key intermediates in the development of compounds for pharmaceuticals and materials science. researchgate.netresearchgate.net For example, the reaction of thiazole derivatives with hydrazine (B178648) is a key step in creating compounds with potential biological activity. smolecule.com The versatility of thiosemicarbazide (B42300), a related hydrazine derivative, in multicomponent reactions to build diverse heterocyclic compounds underscores the synthetic potential of the hydrazinyl moiety. researchgate.net Researchers have successfully used such strategies to create a diverse range of 2,4-disubstituted thiazoles and other complex heterocyclic systems. researchgate.netresearchgate.net

Development of New Materials and Catalysts

The structural features of 2-(hydrazinylmethyl)thiazole HCl make it a candidate for the development of novel materials and catalysts. smolecule.com The thiazole moiety is a recognized pharmacophore and a core component in many functional materials due to its unique electronic properties and ability to coordinate with metals. researchgate.netbohrium.com

In catalysis, derivatives of 2-(hydrazinylmethyl)thiazole can be employed to create efficient catalytic systems. For instance, a modified chitosan (B1678972) hydrogel containing a hydrazide group was used as an eco-friendly biocatalyst for synthesizing novel thiazole derivatives. The presence of the hydrazine group was crucial for the catalytic activity, which involved abstracting a proton to facilitate the subsequent reaction steps. nih.gov The ability of thiazole derivatives to act as ligands allows for the synthesis of metal complexes with specific catalytic or biological functions. bohrium.com These applications are part of a broader effort to use heterocyclic compounds to create cost-effective and environmentally friendly methods for synthesizing complex organic molecules. researchgate.net

Corrosion Inhibition Studies

Thiazole derivatives are recognized as effective corrosion inhibitors for various metals, particularly in acidic environments. nih.govmdpi.comisca.me Their efficacy stems from the presence of nitrogen and sulfur heteroatoms, multiple bonds, and aromaticity, which facilitate adsorption onto metal surfaces. The lone pair electrons on the nitrogen and sulfur atoms, as well as the pi-electrons of the thiazole ring, can form coordinate bonds with the vacant d-orbitals of metal atoms, creating a protective film that isolates the metal from corrosive agents. nih.govresearchgate.net

The primary step in corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface. nih.gov For thiazole derivatives, this process can involve either physical adsorption (physisorption), chemical adsorption (chemisorption), or a combination of both. nih.gov

Physisorption: This involves electrostatic interactions between charged inhibitor molecules and a charged metal surface. In acidic solutions, the thiazole nitrogen can become protonated, leading to the adsorption of the cationic inhibitor onto a surface with adsorbed counter-ions (like Cl⁻ in HCl).

Chemisorption: This is a stronger interaction involving the sharing or transfer of electrons from the inhibitor molecule to the metal surface, forming a coordinate-type bond. The sulfur and nitrogen atoms in the thiazole ring are key sites for this type of bonding. researchgate.net

The adsorption behavior of these inhibitors often conforms to established models, such as the Langmuir adsorption isotherm, which assumes the formation of a monolayer of inhibitor on the metal surface. nih.govresearchgate.net The negative value of the standard free energy of adsorption (ΔG°ads) found in studies of related compounds indicates that the adsorption process is spontaneous. nih.gov

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which is often determined using electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), as well as gravimetric (weight loss) methods. mdpi.comnih.govacs.org Studies on various thiazole derivatives show that their inhibition efficiency generally increases with concentration. isca.mescielo.org.za For example, a study on 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride (HMDBT), a related compound, demonstrated a high inhibition efficiency of 95.35% for mild steel in an HCl solution. nih.govacs.org

The data below, compiled from studies on various thiazole derivatives, illustrates their performance as corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 2-hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole HCl (HMDBT) | Mild Steel | HCl | 95.35 | nih.gov, acs.org |

| 3-(piperazin-1-yl)benzo[d]isothiazole | Mild Steel | 1 M HCl | 66 - 77 | isca.me, researchgate.net |

| 4-(4-bromophenyl)-N'-(2,4-dimethoxybenzylidene)thiazole-2-carbohydrazide | Mild Steel | 0.5 M HCl | 91 | scielo.org.za |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (related compound) | Mild Steel | H₂SO₄ | 97.1 | nih.gov |

These studies consistently show that thiazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govscielo.org.za

Polymer Science and Fluorescent Dyes

The thiazole ring is a component of various functional materials, including polymers and dyes. While specific research on incorporating 2-(hydrazinylmethyl)thiazole HCl into polymers is not widely documented, the reactivity of the hydrazinylmethyl group provides a clear pathway for such applications. This functional group can be used to graft the thiazole moiety onto polymer backbones or to act as a monomer in polymerization reactions.

A relevant area is the development of Covalent Organic Frameworks (COFs), which are crystalline porous polymers. acs.org The high surface area and porous nature of COFs make them suitable for applications like selective adsorption. acs.org The integration of heterocyclic moieties like thiazole into such frameworks could create materials with tailored electronic and adsorptive properties. The hydrazinyl group could serve as a reactive site for the "bottom-up" synthesis of such functional polymers. acs.org

Sensor Development and Heavy Metal Ion Detection

Thiazole derivatives are extensively used in the development of chemosensors for detecting various analytes, particularly heavy metal ions, which are significant environmental pollutants. researchgate.netnih.gov These sensors often operate on principles of colorimetry (change in color) or fluorometry (change in fluorescence intensity) upon binding with a target ion. researchgate.net

The nitrogen and sulfur atoms within the thiazole ring act as excellent coordination sites for metal ions. researchgate.net When a thiazole-based sensor molecule binds to a heavy metal ion such as Cu²⁺, Hg²⁺, or Pb²⁺, the electronic properties of the molecule are altered, leading to a measurable change in its absorption or emission spectrum. researchgate.netnih.gov

For example, a benzothiazole-based sensor was designed for the colorimetric and fluorogenic detection of Cu²⁺. researchgate.net Another study developed a sensor that could detect mercury ions with a very low detection limit of 0.1126 x 10⁻⁹ M. researchgate.net The development of such sensors is a critical area of research for environmental monitoring. rsc.orgresearchgate.net Phthalocyanine complexes containing a thiazole ring have also been investigated as sensing materials on quartz crystal microbalances (QCM), showing high sensitivity for Cu²⁺ ions in aqueous solutions. epa.gov The hydrazinylmethyl group in 2-(hydrazinylmethyl)thiazole HCl could be used to link the thiazole sensing unit to other molecules or surfaces to create more complex and robust sensor systems.

| Sensor Type | Target Ion(s) | Detection Method | Reference |

| Azomethine thiazole compound | Hg²⁺ | Colorimetric & Fluorometric | researchgate.net |

| Benzothiazole-based compound (TAPOH) | Cu²⁺ | Colorimetric & Fluorogenic | researchgate.net |

| Thiazole-substituted Metallophthalocyanine | Cu²⁺ | Quartz Crystal Microbalance (QCM) | epa.gov |

| General Thiazole Derivatives | Cd²⁺, Co²⁺, Fe³⁺, Ag⁺, Pb²⁺, etc. | Colorimetric & Fluorometric | nih.gov |

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Potency

The biological potency of 2-(hydrazinylmethyl)thiazole derivatives is significantly influenced by the nature and position of substituents on the thiazole (B1198619) ring and the hydrazone moiety. nih.govnih.gov Studies have demonstrated that modifications at the 2-, 4-, and 5-positions of the thiazole ring, as well as on the hydrazone side chain, can lead to substantial changes in activity against various targets, including bacteria and cancer cells. nih.govnih.gov

For instance, in a series of 2-(2-hydrazinyl)thiazole derivatives designed as antimycobacterial agents, the introduction of different groups led to a range of inhibitory activities. nih.gov One of the most potent compounds in this series was ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate, which exhibited a minimum inhibitory concentration (MIC) of 12.5 μM against Mycobacterium tuberculosis H37Rv. nih.gov Another active compound, ethyl-2-[(E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate, showed an MIC of 25 μM. nih.gov These findings underscore the importance of the substituent's electronic and steric properties in determining antimycobacterial potency.

Further SAR studies on related thiazole derivatives have provided additional insights. For example, the presence of a 3-pyridyl moiety at the 2-position of the thiazole ring was found to enhance activity by 5- to 10-fold in certain contexts, likely due to the formation of an additional hydrogen bond with the target enzyme. nih.gov Similarly, the nature of the substituent at the 4-position of the thiazole ring can affect activity, with larger and more lipophilic groups generally leading to better results. nih.gov The group at the 5-position of the pyrazole (B372694) ring (in hybrid molecules) also plays a role, with ethyl amide compounds showing double the potency of the corresponding ethyl esters. nih.gov

The following table summarizes the impact of substituent variation on the antimycobacterial activity of selected 2-(2-hydrazinyl)thiazole derivatives. nih.gov

Influence of Stereochemistry on Activity Profiles